molecular formula C20H24BrN3O4 B3883098 2-[(4-Bromophenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide

2-[(4-Bromophenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide

Cat. No.: B3883098
M. Wt: 450.3 g/mol
InChI Key: TWVACALLMQKFBS-WSDLNYQXSA-N
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Description

2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide is a complex organic compound with the molecular formula C20H24BrN3O4. It is known for its unique structure, which includes a bromophenyl group and a trimethoxyphenyl group connected through a butanehydrazide linkage.

Preparation Methods

The synthesis of 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 4-bromoaniline with butanehydrazide under controlled conditions to form the intermediate hydrazide.

    Condensation reaction: The intermediate hydrazide is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity .

Chemical Reactions Analysis

2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using reagents like sodium iodide or copper(I) iodide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide include:

    2-[(4-Bromophenyl)amino]-N’-(4-nitrobenzylidene)propanohydrazide: Known for its similar structure but with a nitrobenzylidene group instead of a trimethoxyphenyl group.

    2-[(4-Bromophenyl)amino]-N’-(3,4-dimethoxybenzylidene)butanehydrazide: Differing by the presence of a dimethoxybenzylidene group.

    2-[(4-Bromophenyl)amino]-N’-(3,4,5-trimethoxybenzylidene)propanohydrazide: Similar but with a propanohydrazide linkage instead of butanehydrazide.

The uniqueness of 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-bromoanilino)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O4/c1-5-16(23-15-8-6-14(21)7-9-15)20(25)24-22-12-13-10-17(26-2)19(28-4)18(11-13)27-3/h6-12,16,23H,5H2,1-4H3,(H,24,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVACALLMQKFBS-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromophenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide
Reactant of Route 2
2-[(4-Bromophenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide
Reactant of Route 3
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2-[(4-Bromophenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide
Reactant of Route 4
2-[(4-Bromophenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide
Reactant of Route 5
2-[(4-Bromophenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide
Reactant of Route 6
Reactant of Route 6
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2-[(4-Bromophenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide

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